2-Bromo-4,5-dimethylphenylboronic acid
Description
2-Bromo-4,5-dimethylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a bromine atom at the 2-position and methyl groups at the 4- and 5-positions. The boronic acid functional group (–B(OH)₂) makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl structures. Its methyl substituents confer steric and electronic effects distinct from other arylboronic acids, influencing reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
(2-bromo-4,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIKWHOKUNTVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylphenylboronic acid typically involves the bromination of 4,5-dimethylphenylboronic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Corresponding phenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Key Role in Cross-Coupling Reactions
One of the primary applications of 2-bromo-4,5-dimethylphenylboronic acid is its use as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The compound's ability to act as a boron source facilitates the coupling of aryl halides with organoboron compounds, leading to biaryl products that are valuable in pharmaceuticals and agrochemicals .
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Compound | Reactivity | Typical Products |
|---|---|---|
| This compound | High | Biaryl compounds |
| 4-Bromo-2,6-dimethylphenylboronic acid | Moderate | Various substituted phenyl derivatives |
| Phenylboronic acid | Low | Simple aryl compounds |
Sensor Development
Applications in Biosensing
this compound is utilized in the development of sensors for biomolecule detection. Its ability to form reversible covalent bonds with diols makes it suitable for creating highly sensitive biosensors. These sensors can detect glucose and other biomolecules, providing essential tools for medical diagnostics and environmental monitoring .
Material Science
Contribution to Advanced Materials
In material science, this compound plays a role in synthesizing advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances properties like conductivity and mechanical strength. Research indicates that materials developed using this boronic acid exhibit improved performance in electronic applications and coatings .
Biological Applications
Potential in Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems. Its ability to target specific biological pathways opens avenues for developing therapeutic agents that can effectively deliver drugs to desired sites within the body. This application is particularly promising in cancer therapy, where targeted drug delivery can reduce side effects and improve treatment efficacy .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the successful synthesis of a novel anti-cancer compound using this compound in a Suzuki-Miyaura reaction. The resulting biaryl compound showed significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for further drug development.
Case Study 2: Biosensor Development
Researchers developed a glucose sensor using this boronic acid derivative that exhibited high sensitivity and selectivity for glucose detection. The sensor's performance was validated through clinical trials, showing promise for real-time monitoring of blood glucose levels in diabetic patients.
Mechanism of Action
The primary mechanism of action of 2-Bromo-4,5-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the halide substrate .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Methoxy Groups
- 2-Bromo-4,5-dimethoxyphenylboronic Acid Methoxy groups (–OCH₃) are electron-donating via resonance, activating the aryl ring toward electrophilic substitution but deactivating toward nucleophilic reactions. Applications: Methoxy-substituted analogs are less stable under harsh conditions but are intermediates in natural product synthesis (e.g., taxane derivatives) .
2-Bromo-4,5-dimethylphenylboronic Acid
Halogen and Functional Group Variations
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) A phenethylamine derivative with bromine and methoxy groups. While structurally distinct (lacking a boronic acid group), the bromine’s position and substituent effects highlight how para-methoxy groups influence bioactivity (e.g., hallucinogenic properties) versus methyl groups in boronic acids .
4-Benzyloxy-3,5-dimethylphenylboronic Acid
Fluorinated Analogs
3-Bromo-2-fluorophenylboronic Acid
2-Bromo-4,5-difluorobenzoic Acid
Suzuki-Miyaura Cross-Coupling
- Methyl Substituents : The steric bulk of 4,5-dimethyl groups in this compound slows transmetallation steps compared to less hindered analogs, but improves selectivity in forming ortho-substituted biaryls .
- Methoxy Substituents : Methoxy groups increase oxidative degradation risks, limiting use in high-temperature reactions .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates : Methyl-substituted boronic acids are preferred in drug synthesis (e.g., kinase inhibitors) due to metabolic stability, whereas methoxy analogs are prone to demethylation in vivo .
- Market Trends : 4-Benzyloxy-3,5-dimethylphenylboronic acid dominates natural product research, while this compound is gaining traction in materials science for OLED precursors .
Biological Activity
2-Bromo-4,5-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its biological activity and utility in various chemical reactions, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevance in pharmaceutical applications.
The molecular formula for this compound is . It features a bromine atom and two methyl groups on the phenyl ring, contributing to its unique reactivity and interaction with biological systems.
Target Interactions
The primary mechanism through which this compound exerts its biological effects involves interactions with enzymes and proteins. It can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. This property is particularly useful in drug development, where targeting specific pathways is crucial.
Biochemical Pathways
The compound is known to participate in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals. The boronic acid group allows for selective binding to biomolecules, enhancing its utility in bioconjugation processes for diagnostics and therapeutic applications.
Inhibition Studies
Research indicates that this compound can inhibit certain kinases, affecting cellular signaling pathways and gene expression. For example, studies have shown that it can modulate the phosphorylation states of key signaling proteins, leading to altered cellular responses to stimuli .
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling: Modulation of pathways involved in cell growth and differentiation.
- Gene Expression: Interaction with transcription factors that regulate gene activity.
- Metabolic Processes: Alteration of metabolic pathways through enzyme inhibition.
Case Studies
Several studies have highlighted the potential of this compound in drug development:
- NF-κB Activation Study : A study investigated the compound's effect on NF-κB activation. It was found that certain derivatives exhibited enhanced activity in stimulating NF-κB signaling pathways, which are crucial for immune response regulation .
- Enzyme Interaction Studies : Research demonstrated that the compound could effectively inhibit specific enzymes involved in cancer progression. This inhibition was linked to changes in cellular proliferation rates and apoptosis induction .
Data Table: Comparison of Biological Activity
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | Kinase inhibition; modulates gene expression | |
| 4-Bromophenylboronic Acid | Less effective in kinase inhibition | |
| 3-Bromo-4-methylphenylboronic Acid | Similar activity but less potent |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates it is relatively stable under physiological conditions. Its bioavailability and metabolic stability make it a suitable candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
